molecular formula C14H11NO4 B8127935 Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate

Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate

Cat. No.: B8127935
M. Wt: 257.24 g/mol
InChI Key: KKQLRSQHPMLWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzoic acid and pyridine, featuring a formyl group attached to the pyridine ring and a methoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-formylpyridine, is synthesized through the formylation of pyridine using reagents such as Vilsmeier-Haack or Reimer-Tiemann reactions.

    Esterification: The benzoic acid derivative is esterified using methanol and an acid catalyst like sulfuric acid to form methyl 4-hydroxybenzoate.

    Coupling Reaction: The final step involves the coupling of the 5-formylpyridine with methyl 4-hydroxybenzoate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-((5-carboxypyridin-2-yl)oxy)benzoic acid.

    Reduction: 4-((5-hydroxymethylpyridin-2-yl)oxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their structure and activity.

Comparison with Similar Compounds

    Methyl 4-((5-carboxypyridin-2-yl)oxy)benzoate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Methyl 4-((5-hydroxymethylpyridin-2-yl)oxy)benzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Methyl 4-((5-methylpyridin-2-yl)oxy)benzoate: Similar structure but with a methyl group instead of a formyl group.

Uniqueness: Methyl 4-((5-formylpyridin-2-yl)oxy)benzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-(5-formylpyridin-2-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(9-16)8-15-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQLRSQHPMLWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.